2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOUSBBDQPMFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the oxidative cyclization of α-keto acids and 2-hydrazinopyridines, catalyzed by potassium iodide (KI). This one-pot synthesis is efficient and environmentally friendly . Another approach involves the condensation of aldehydes with 2-hydrazinopyridine, followed by iodine-induced oxidative cyclization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazolopyrazine core can be oxidized under specific conditions, often using reagents like iodine or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexylthio group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which may include cyclization and functional group transformations. Key steps in the synthesis process include:
- Starting Materials : Selection of appropriate precursors that contain the necessary functional groups.
- Reaction Conditions : Careful control of temperature, solvent choice, and reaction time to optimize yields.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.
- Mass Spectrometry (MS) : Employed to determine the molecular weight and purity of the compound.
The molecular structure is characterized by a triazolo-pyrazine core with various substituents that enhance its biological activity.
Case Studies
Several studies have explored the biological effects of related triazolo-pyrazine derivatives:
- Anticancer Study : A derivative demonstrated potent cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Study : Another study reported that a similar compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Applications
The primary applications of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide include:
Medicinal Chemistry
- Drug Development : The compound's unique structure makes it a candidate for developing new therapeutics targeting cancer and infectious diseases.
- Lead Compound in Screening Programs : Its promising biological activity positions it as a lead compound for further optimization in drug discovery.
Research Applications
- Biological Studies : Utilized in preclinical trials to assess its efficacy and safety profile.
- Mechanistic Studies : Investigated for its interaction with specific biological targets to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact pathways and molecular interactions depend on the specific application and target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features and properties of analogous compounds:
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability: The cyclohexylsulfanyl group in the target compound likely increases lipophilicity compared to the 4-chlorobenzylsulfanyl derivatives (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methoxy vs.
Biological Activity Trends: Antioxidant Activity: Compounds with electron-rich aromatic systems (e.g., phenoxyacetamide in ) show measurable antioxidant effects, suggesting the target compound’s 3,4-dimethoxyphenyl group may confer similar properties. Anti-inflammatory Potential: The 4-chlorobenzylsulfanyl derivatives () share structural motifs with nonsteroidal anti-inflammatory drugs (NSAIDs), though their efficacy relative to diclofenac () remains untested.
Synthetic Accessibility :
- High yields (94–95%) for coupling reactions in analogous compounds (e.g., ) suggest feasible scalability for the target compound. However, steric hindrance from the cyclohexyl group may require optimized conditions.
Biological Activity
2-[8-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazines. This class is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's unique structure suggests potential therapeutic applications, particularly in antibacterial and anticancer treatments.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 411.5 g/mol. The presence of a cyclohexylsulfanyl group and a dimethoxyphenyl moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1251549-99-1 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Case Study: Antibacterial Evaluation
In a comparative study involving various triazolo[4,3-a]pyrazine derivatives:
- Compound 2e demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.
- Structural modifications were found to influence antibacterial efficacy significantly.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its structural components allow it to interact with key biological targets involved in tumor progression. In vitro studies have indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Assessment
A study evaluated the anticancer effects of several synthesized compounds based on the triazolo[4,3-a]pyrazine scaffold:
- Compound 4g showed an inhibition value of 84.19% against the leukemia cell line MOLT-4.
- Mechanistic studies suggest that these compounds may inhibit critical signaling pathways involved in cancer cell proliferation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and xanthine oxidase, which are implicated in various diseases including cancer and gout.
- DNA Interaction : It is hypothesized that the triazole moiety can form hydrogen bonds with DNA or proteins involved in cellular signaling pathways, enhancing its therapeutic effects.
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including condensation to form the triazolopyrazine core, followed by substitutions to introduce functional groups like cyclohexylsulfanyl and 3,4-dimethoxyphenylacetamide. Critical conditions include:
- Temperature control : Reactions often require low temperatures (e.g., 10°C) to minimize side reactions .
- Solvent selection : Ethanol, DMSO, or dichloromethane are used to enhance solubility and reaction efficiency .
- Catalysts : Lewis acids or nitrogen atmospheres improve yield and selectivity .
- Purity monitoring : Thin-layer chromatography (TLC) is used to track intermediates .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing triazole protons at δ 7.60–8.12 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) .
Q. What structural features contribute to its biological activity?
The compound’s bioactivity arises from:
- Triazolopyrazine core : Facilitates hydrogen bonding with biological targets .
- Cyclohexylsulfanyl group : Enhances lipophilicity and membrane permeability .
- 3,4-Dimethoxyphenylacetamide : May interact with aryl hydrocarbon receptors or modulate enzyme activity .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
Optimization strategies include:
- Reaction kinetic studies : Varying temperature/time to identify ideal conditions (e.g., 48 hours at 60°C for cyclization) .
- Catalyst screening : Testing Pd-based catalysts or ionic liquids to accelerate sluggish steps .
- Side reaction analysis : Using HPLC to detect impurities and adjust stoichiometry .
Q. What methodologies are recommended for identifying pharmacological targets?
Target identification involves:
- Computational docking : Molecular dynamics simulations predict binding affinities for kinases or GPCRs .
- In vitro assays : Enzyme inhibition studies (e.g., IC50 determination against cancer cell lines) .
- Proteomics : Affinity chromatography coupled with mass spectrometry to isolate interacting proteins .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Contradictions arise from solvent effects or tautomerism. Mitigation strategies include:
Q. What computational tools are suitable for predicting reactivity and stability?
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
- Reaction path search algorithms : ICReDD’s quantum-chemical methods optimize reaction pathways .
- Degradation studies : Accelerated stability testing under varied pH/temperature to assess shelf-life .
Q. How can ADME properties be evaluated preclinically?
Q. What strategies guide structure-activity relationship (SAR) studies?
Q. Which advanced techniques elucidate electronic or spatial properties?
- X-ray photoelectron spectroscopy (XPS) : Maps surface electronic states .
- Single-crystal XRD : Resolves bond angles/lengths in the triazolopyrazine core .
- Electrochemical analysis : Cyclic voltammetry to study redox behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
